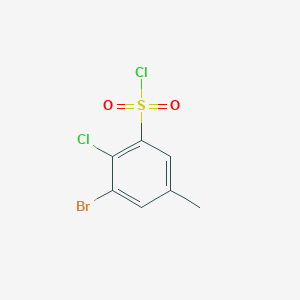

3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride

Description

3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with a bromo (Br), chloro (Cl), and methyl (CH₃) substituent on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides serve as electrophilic reagents for introducing sulfonyl groups. Its reactivity is influenced by the electron-withdrawing effects of the sulfonyl chloride group and the steric/electronic contributions of the substituents .

Properties

Molecular Formula |

C7H5BrCl2O2S |

|---|---|

Molecular Weight |

303.99 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-methylbenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3 |

InChI Key |

FXVBSROGBAWNLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-2-chloro-5-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride involves large-scale sulfonylation processes. The reaction is conducted in a controlled environment with continuous monitoring of temperature and pressure to ensure high yield and purity of the product. The use of advanced reactors and purification techniques, such as distillation and crystallization, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Structural and Electronic Effects

- Substituent Position and Electronic Influence :

- The methyl group in the target compound (position 5) provides mild electron-donating effects, improving solubility without significantly deactivating the ring. In contrast, the trifluoromethyl (CF₃) group in CAS 2386905-65-1 (position 5) is strongly electron-withdrawing, increasing the sulfonyl chloride’s electrophilicity and reactivity toward nucleophiles .

- Halogen Variants : Replacing chlorine with fluorine (CAS 1513554-71-6) introduces greater electronegativity and metabolic stability, making it preferable in pharmaceutical intermediates .

- Heterocyclic Systems : The pyridine () and thiophene () analogs exhibit enhanced electron deficiency and altered reactivity profiles compared to benzene derivatives.

Biological Activity

3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is an organic compound with significant potential in biological applications due to its unique chemical structure. This article explores its biological activity, including synthesis, interaction with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride is . The compound features a bromine atom at the third position, a chlorine atom at the second position, and a methyl group at the fifth position on the benzene ring. These substitutions enhance its reactivity and potential for interaction with various biomolecules, making it valuable in biochemical studies and drug development .

Synthesis

The synthesis of 3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride typically involves the chlorination and bromination of benzenesulfonyl chloride derivatives. This process can be optimized through controlled reaction conditions to maximize yield and purity. Continuous monitoring during synthesis is essential to achieve the desired chemical properties .

Interaction with Biomolecules

Research indicates that 3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride can modify proteins and peptides, potentially affecting their structure and function. This ability to interact with nucleophiles is critical for understanding its reactivity and biological effects. Such interactions may lead to the formation of new compounds that could exhibit unique properties beneficial for further research .

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of compounds structurally related to 3-Bromo-2-chloro-5-methylbenzenesulfonyl chloride. For instance, compounds containing similar sulfonyl chloride moieties have shown promising results against various bacterial strains, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L against MSSA and MRSA, indicating significant antibacterial potential .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial properties of sulfonamide derivatives against a range of bacteria, including E. coli and S. aureus. The results indicated that modifications in the sulfonamide structure significantly influenced antibacterial activity, with some derivatives achieving MIC values as low as 1 µg/mL against Staphylococcus species .

- Structure-Activity Relationship (SAR) : Another research focused on benzenesulfonate derivatives revealed that specific substituents at particular positions on the benzene ring enhanced antibacterial activity. For example, compounds with chloro or trifluoromethyl groups at strategic positions exhibited improved efficacy against Gram-positive bacteria .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | MIC (mg/L) | Unique Features |

|---|---|---|---|

| 3-Bromo-2-cyano-6-methylbenzenesulfonyl chloride | C₇H₆BrClNOS | Not specified | Contains a cyano group instead of chlorine |

| 4-Bromo-2-chloro-5-methylbenzenesulfonyl chloride | C₇H₆BrClOS | Not specified | Bromine at the fourth position |

| 3-Chloro-2-methylbenzenesulfonyl chloride | C₇H₆ClOS | Not specified | Lacks bromine but retains a chloro substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.